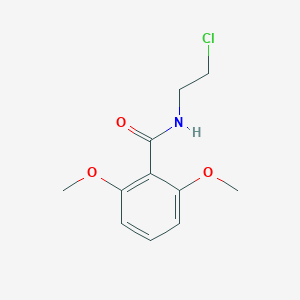
2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol
Descripción general
Descripción
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring through an oxygen atom, with an ethanol moiety attached to the phenyl ring. This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-hydroxyphenylethanol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The TBDMS group can be substituted with other silyl groups or protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde or 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetic acid.
Reduction: Formation of 2-(2-((tert-butyldimethylsilyl)oxy)cyclohexyl)ethanol.
Substitution: Formation of 2-(2-hydroxyphenyl)ethanol upon removal of the TBDMS group.
Aplicaciones Científicas De Investigación
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol primarily involves its role as a protecting group. The TBDMS group stabilizes the alcohol moiety by forming a silyl ether, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected alcohol. The TBDMS group can be removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: Similar structure but lacks the phenyl ring.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group instead of an ethanol moiety.
tert-Butyldimethylsilyloxyacetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of both a phenyl ring and an ethanol moiety, which provides additional reactivity and versatility in synthetic applications. The phenyl ring can participate in aromatic substitution reactions, while the ethanol moiety can undergo oxidation and reduction reactions .
Propiedades
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHJAFDVOCFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)


![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)



